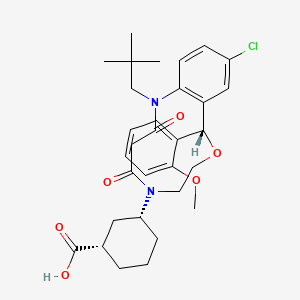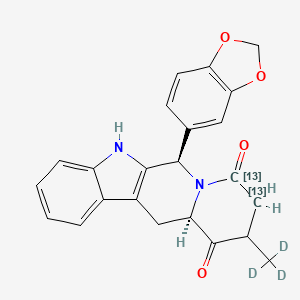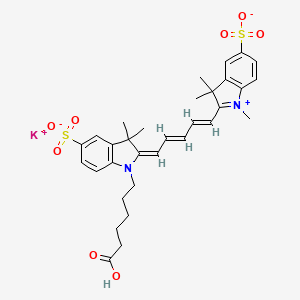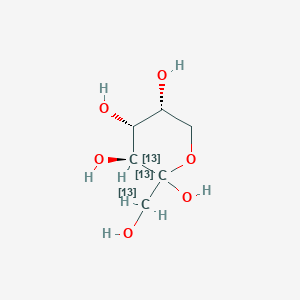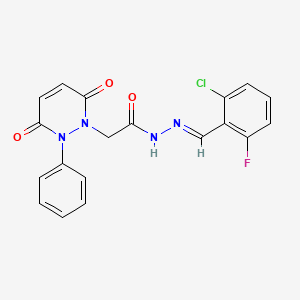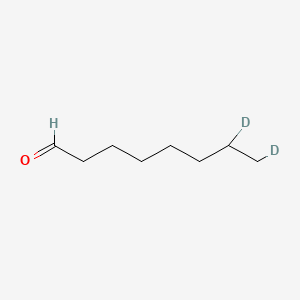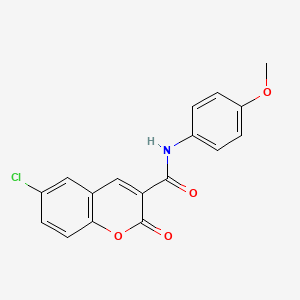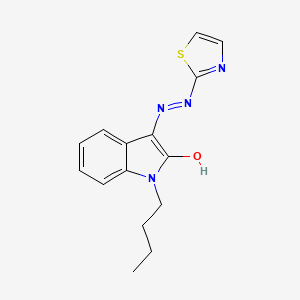![molecular formula C21H21ClFN7O4 B12377258 (2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12377258.png)
(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le composé « (2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol » est une molécule organique complexe qui présente une combinaison de motifs oxadiazole, purine et oxolane. Ces composés sont souvent d’intérêt en chimie médicinale en raison de leurs activités biologiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de ce composé implique probablement plusieurs étapes, notamment la formation du cycle oxadiazole, du motif purine et du cycle oxolane. Les voies de synthèse typiques peuvent inclure :
Formation du cycle oxadiazole : Cela peut être réalisé par des réactions de cyclisation impliquant des hydrazides et des acides carboxyliques ou leurs dérivés.
Synthèse du motif purine : Les dérivés de la purine sont souvent synthétisés par des processus en plusieurs étapes impliquant la construction des cycles imidazole et pyrimidine.
Assemblage du composé final : Les dernières étapes impliqueraient le couplage des motifs oxadiazole et purine, suivi de la formation du cycle oxolane.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse pour la mise à l’échelle, y compris l’utilisation de catalyseurs, de solvants et de conditions réactionnelles efficaces pour maximiser le rendement et la pureté.
Analyse Des Réactions Chimiques
Types de réactions
Le composé peut subir divers types de réactions chimiques, notamment :
Oxydation : Introduction d’atomes d’oxygène ou élimination d’atomes d’hydrogène.
Réduction : Addition d’atomes d’hydrogène ou élimination d’atomes d’oxygène.
Substitution : Remplacement d’un groupe fonctionnel par un autre.
Réactifs et conditions courants
Les réactifs et les conditions courants utilisés dans ces réactions peuvent inclure :
Agents oxydants : Comme le permanganate de potassium ou le peroxyde d’hydrogène.
Agents réducteurs : Comme l’hydrure de lithium et d’aluminium ou le borohydrure de sodium.
Réactifs de substitution : Comme les halogènes ou les nucléophiles.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation peut conduire à la formation de cétones ou d’acides carboxyliques, tandis que la réduction peut donner des alcools ou des amines.
Applications de la recherche scientifique
Le composé peut avoir diverses applications de recherche scientifique, notamment :
Chimie : En tant que bloc de construction pour la synthèse de molécules plus complexes.
Biologie : En tant que sonde pour étudier les processus biologiques ou en tant qu’agent thérapeutique potentiel.
Médecine : En tant que candidat pour le développement de médicaments, en particulier s’il présente une activité biologique.
Industrie : En tant qu’intermédiaire dans la production de produits pharmaceutiques ou d’autres produits chimiques fins.
Applications De Recherche Scientifique
The compound may have various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Medicine: As a candidate for drug development, particularly if it exhibits biological activity.
Industry: As an intermediate in the production of pharmaceuticals or other fine chemicals.
Mécanisme D'action
Le mécanisme d’action du composé dépendrait de son activité biologique spécifique. Il peut interagir avec des cibles moléculaires telles que les enzymes, les récepteurs ou les acides nucléiques, conduisant à une modulation des voies biochimiques.
Comparaison Avec Des Composés Similaires
Composés similaires
Les composés similaires peuvent inclure d’autres dérivés d’oxadiazole, de purine ou d’oxolane. Des exemples incluent :
Dérivés d’oxadiazole : Connus pour leurs propriétés antimicrobiennes et anti-inflammatoires.
Dérivés de purine : Comme l’adénine et la guanine, qui sont des composants clés des acides nucléiques.
Dérivés d’oxolane : Souvent utilisés dans la synthèse d’analogues de nucléosides.
Unicité
L’unicité du composé réside dans sa combinaison spécifique de groupes fonctionnels, qui peuvent conférer des activités biologiques ou des propriétés chimiques uniques.
Propriétés
Formule moléculaire |
C21H21ClFN7O4 |
|---|---|
Poids moléculaire |
489.9 g/mol |
Nom IUPAC |
(2S,4S,5R)-2-(5-tert-butyl-1,3,4-oxadiazol-2-yl)-5-[6-(4-chloro-2-fluoroanilino)purin-9-yl]oxolane-3,4-diol |
InChI |
InChI=1S/C21H21ClFN7O4/c1-21(2,3)20-29-28-18(34-20)15-13(31)14(32)19(33-15)30-8-26-12-16(24-7-25-17(12)30)27-11-5-4-9(22)6-10(11)23/h4-8,13-15,19,31-32H,1-3H3,(H,24,25,27)/t13?,14-,15-,19+/m0/s1 |
Clé InChI |
ZQYJPMPXQLNTPQ-XODXHAEBSA-N |
SMILES isomérique |
CC(C)(C)C1=NN=C(O1)[C@@H]2C([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O |
SMILES canonique |
CC(C)(C)C1=NN=C(O1)C2C(C(C(O2)N3C=NC4=C(N=CN=C43)NC5=C(C=C(C=C5)Cl)F)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


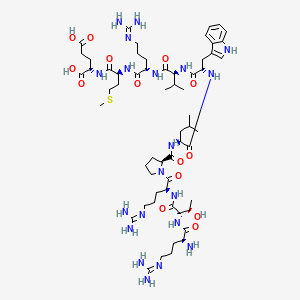
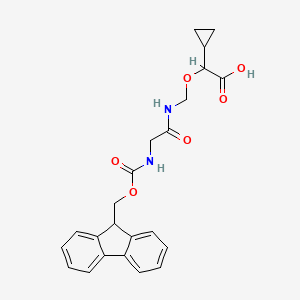

![4-[6-[6-[(6-Methoxypyridin-3-yl)methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]-6-[4-(trideuteriomethyl)piperazin-1-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12377197.png)
